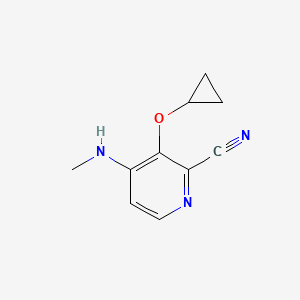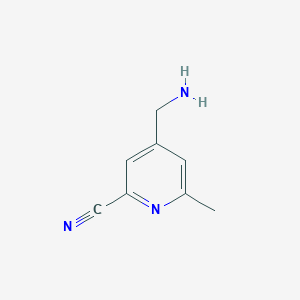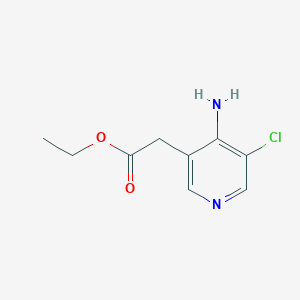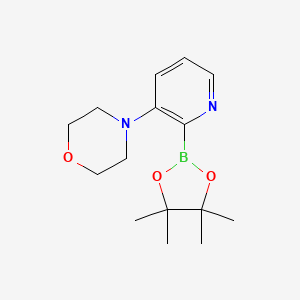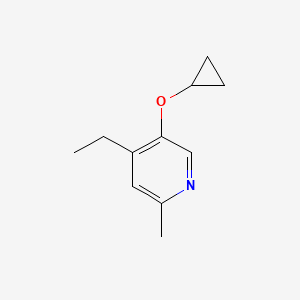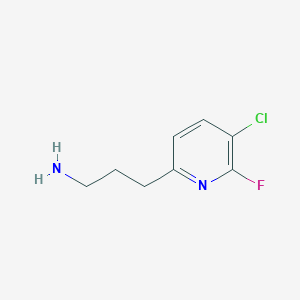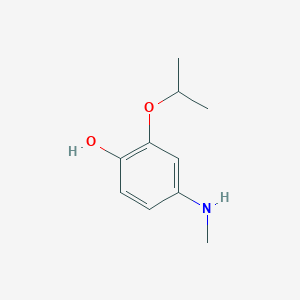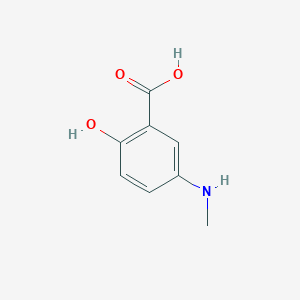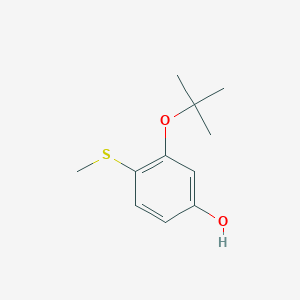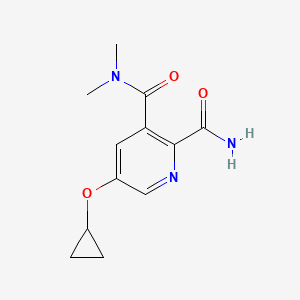
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a pyridine ring, and two dimethylamide groups at the 2 and 3 positions of the pyridine ring.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-2,3-dicarboxylic acid with N,N-dimethylamine under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to monitor and control the reaction parameters.
Análisis De Reacciones Químicas
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group or the dimethylamide groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the dimethylamide groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by altering their conformation or by inhibiting their function through competitive or non-competitive mechanisms.
Comparación Con Compuestos Similares
Similar compounds to 5-Cyclopropoxy-N3,N3-dimethylpyridine-2,3-dicarboxamide include other pyridine derivatives with different substituents at the 2 and 3 positions. For example:
5-Cyclopropoxy-N3,N3-dimethylpyridine-3,4-dicarboxamide: This compound has a similar structure but with the carboxamide groups at the 3 and 4 positions.
5-Cyclopropoxy-N3,N4-dimethylpyridine-3,4-dicarboxamide: Another similar compound with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-N,3-N-dimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-15(2)12(17)9-5-8(18-7-3-4-7)6-14-10(9)11(13)16/h5-7H,3-4H2,1-2H3,(H2,13,16) |
Clave InChI |
BKYURAPCUDAONM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(N=CC(=C1)OC2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


